Cas no 37946-57-9 (2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl-)

2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl- structure
37946-57-9 structure
Product Name:2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl-
CAS No:37946-57-9
MF:C20H20N2O2
MW:320.385004997253
CID:323236
PubChem ID:51351606
Update Time:2025-04-19

2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • ACMC-20mj0j
    • Benzenesulfonamide, N,N-dichloro-4-methoxy-
    • CTK0C8687
    • N,N-dichlor-p-methoxybenzolsulfonamid
    • N,N'-Dicinnamoyl-ethylendiamin
    • MLS002703960
    • NSC107211
    • NSC-107211
    • 37946-57-9
    • 2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl-
    • Inchi: 1S/C20H20N2O2/c23-19(13-11-17-7-3-1-4-8-17)21-15-16-22-20(24)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,21,23)(H,22,24)/b13-11-,14-12+
    • InChI Key: KRKHZGROVOQDOS-HEEUSZRZSA-N
    • SMILES: O=C(/C=C\C1C=CC=CC=1)NCCNC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 320.1526
  • Monoisotopic Mass: 320.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

2-Propenamide,N,N'-1,2-ethanediylbis[3-phenyl- Related Literature

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